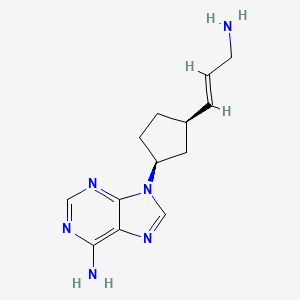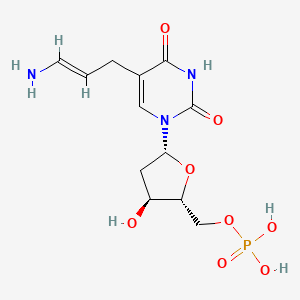
4-(1H-imidazol-5-yl)-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Imidazol-4-yl)-2-methoxyaniline is a heterocyclic aromatic amine that contains both an imidazole ring and a methoxy group attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for 4-(1H-Imidazol-4-yl)-2-methoxyaniline are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4-(1H-Imidazol-4-yl)-2-methoxyaniline can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.
科学的研究の応用
4-(1H-Imidazol-4-yl)-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is explored for its use in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-(1H-Imidazol-4-yl)-2-methoxyaniline involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The methoxy and aniline groups can also interact with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1-(4-Hydroxyphenyl)imidazole: Contains a hydroxy group instead of a methoxy group.
4,5-Diphenyl-1H-imidazole: Lacks the methoxy and aniline groups but has additional phenyl groups.
2-(4-Substituted phenoxy)quinoline: Contains a quinoline ring instead of an imidazole ring.
Uniqueness
4-(1H-Imidazol-4-yl)-2-methoxyaniline is unique due to the presence of both the methoxy and aniline groups attached to the imidazole ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
89250-12-4 |
|---|---|
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC名 |
4-(1H-imidazol-5-yl)-2-methoxyaniline |
InChI |
InChI=1S/C10H11N3O/c1-14-10-4-7(2-3-8(10)11)9-5-12-6-13-9/h2-6H,11H2,1H3,(H,12,13) |
InChIキー |
HVFVEOFCQYTDIV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CN=CN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


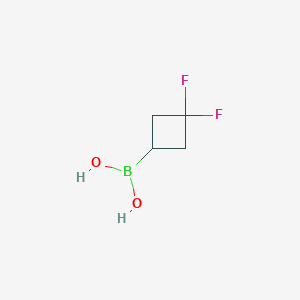
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
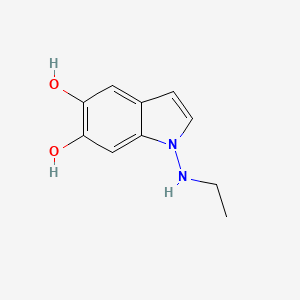

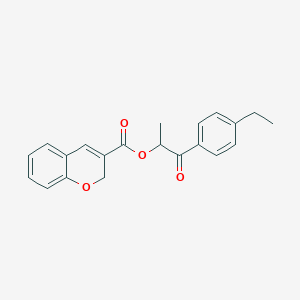
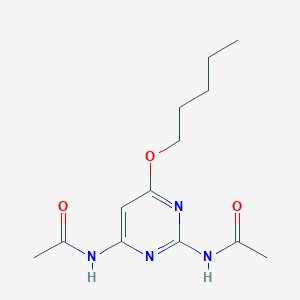


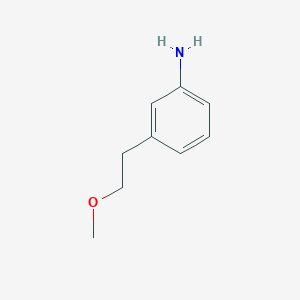
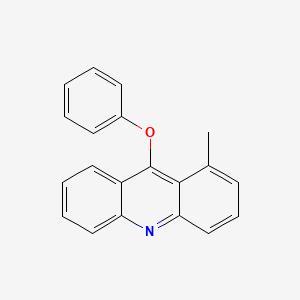

![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
